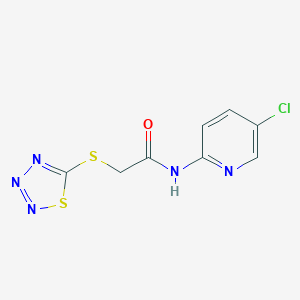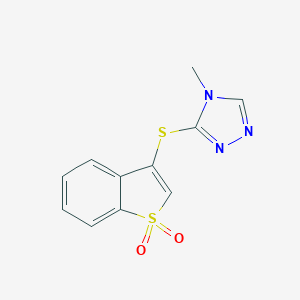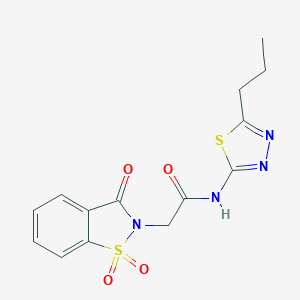![molecular formula C16H20F3NO B249494 3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B249494.png)
3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CX-1739 and belongs to the class of N-arylalkylamides. It has been studied for its pharmacological properties, particularly its ability to modulate the activity of ion channels and receptors.
Wirkmechanismus
The exact mechanism of action of 3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide is not fully understood. However, it has been found to modulate the activity of various ion channels and receptors, including the TRPV1, TRPM8, and P2X receptors. It has also been shown to inhibit the activity of the NaV1.7 channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide has been found to have various biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, which suggests its potential use as a pain reliever. It has also been found to have anti-inflammatory properties, which can be beneficial in various inflammatory conditions. Additionally, it has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide in lab experiments is its ability to modulate the activity of ion channels and receptors. This can be particularly useful in studying the physiological processes that are regulated by these channels and receptors. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide. One potential direction is to further investigate its potential use as a pain reliever, particularly in chronic pain conditions. Another direction is to study its potential use in cancer treatment, as it has shown promising results in inhibiting the growth of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields.
Synthesemethoden
The synthesis of 3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide involves the reaction of cyclohexanone with 2-(trifluoromethyl)benzylamine in the presence of a reducing agent. This reaction results in the formation of 3-cyclohexyl-N-(2-(trifluoromethyl)phenyl)propan-1-amine, which is then subjected to acylation using propanoyl chloride to yield 3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide.
Wissenschaftliche Forschungsanwendungen
3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiovascular research, and cancer research. It has been found to modulate the activity of ion channels and receptors, which can have a significant impact on various physiological processes.
Eigenschaften
Produktname |
3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide |
|---|---|
Molekularformel |
C16H20F3NO |
Molekulargewicht |
299.33 g/mol |
IUPAC-Name |
3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C16H20F3NO/c17-16(18,19)13-8-4-5-9-14(13)20-15(21)11-10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,20,21) |
InChI-Schlüssel |
WACKTEYFXPXWGT-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=CC=C2C(F)(F)F |
Kanonische SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)

![N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249415.png)

![{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B249419.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B249425.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B249426.png)
![N-(2-benzoylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B249427.png)
![N-(2-methoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B249428.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B249431.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249432.png)

![4-{[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate](/img/structure/B249436.png)
